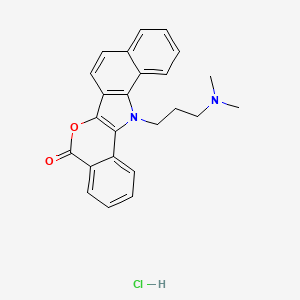

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name of this compound follows hierarchical rules for polycyclic fused systems. The parent structure is benzo[g]benzopyrano[4,3-b]indol-5(13H)-one , a tetracyclic system comprising:

- A benzopyran moiety (benzene fused to a pyran ring with one oxygen atom)

- An indole system (benzene fused to a pyrrole ring with one nitrogen atom)

- A ketone functional group at position 5

The substituent 13-(3-(dimethylamino)propyl) indicates a three-carbon chain attached to the nitrogen at position 13, terminating in a dimethylamino group. The monohydrochloride designation specifies protonation of the tertiary amine, forming a chloride salt.

Systematic Classification

| Category | Classification |

|---|---|

| Parent ring system | Benzo[g]benzopyrano[4,3-b]indole |

| Functional groups | Ketone (position 5), tertiary amine |

| Salt form | Hydrochloride |

| Molecular formula | C₂₄H₂₂N₂O₂·HCl |

| Molecular weight | 406.94 g/mol |

The fusion pattern follows priority rules for heterocycles, with oxygen-containing rings taking precedence over nitrogen-containing systems. The numbering system prioritizes the benzopyran oxygen at position 2 and the indole nitrogen at position 13.

Molecular Architecture of the Benzopyranoindole Core

The tetracyclic framework consists of four fused rings with the following connectivity:

- Benzene A : Positions 1–6

- Pyran B : Positions 2 (oxygen), 7–10

- Indole C : Positions 11–16 (nitrogen at 13)

- Fused benzene D : Positions 17–22

Key structural features :

Properties

CAS No. |

139214-11-2 |

|---|---|

Molecular Formula |

C24H23ClN2O2 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

12-[3-(dimethylamino)propyl]-3-oxa-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14,16,18,20-nonaen-4-one;hydrochloride |

InChI |

InChI=1S/C24H22N2O2.ClH/c1-25(2)14-7-15-26-21-17-9-4-3-8-16(17)12-13-20(21)23-22(26)18-10-5-6-11-19(18)24(27)28-23;/h3-6,8-13H,7,14-15H2,1-2H3;1H |

InChI Key |

NRPKZBJQMMCLPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C(=O)O4.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzopyranoindole Core

- Starting Material : A coumarin derivative (e.g., 4-hydroxycoumarin) is often used as a precursor.

- Reagent and Conditions :

Cyclization Reaction

- The intermediate reacts with an indole precursor under acidic or basic conditions to form the fused benzopyranoindole structure.

- Catalysts such as Lewis acids (e.g., aluminum chloride) or organic bases (e.g., triethylamine) may be employed to facilitate cyclization.

Functionalization with Dimethylamino Propyl Side Chain

- The functional group is introduced via nucleophilic substitution or alkylation reactions:

Formation of Monohydrochloride Salt

- The free base of the compound is dissolved in an organic solvent (e.g., dichloromethane).

- Hydrochloric acid gas or aqueous HCl is bubbled through the solution to precipitate the monohydrochloride salt.

- The product is filtered, washed, and dried under vacuum to obtain a pure crystalline form.

Reaction Scheme Overview

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1 | Coumarin + POCl₃/DMF | Activated intermediate |

| 2 | Intermediate + Indole precursor (acid/base catalyst) | Benzopyranoindole core |

| 3 | Core + Dimethylamino propyl halide (base) | Functionalized compound |

| 4 | Functionalized compound + HCl | Monohydrochloride salt |

Optimization Parameters

Reaction Conditions

- Temperature : Most steps occur at room temperature, but cyclization may require heating up to ~100°C.

- Solvent Choice : Ethanol, DMF, and dichloromethane are preferred for their ability to dissolve reactants and facilitate reactions.

- Reaction Time : Typical reaction times range from several hours (e.g., 12–24 hours for cyclization) to overnight for salt formation.

Yield Considerations

- Yields are optimized by controlling stoichiometry, reaction time, and solvent purity.

- Purification methods include recrystallization or chromatography.

Challenges in Synthesis

- Regioselectivity : Ensuring correct orientation during cyclization can be challenging due to multiple reactive sites.

- Side Reactions : Unwanted polymerization or over-reaction may occur during functionalization steps.

- Purity of Final Product : Achieving high purity requires careful control of reaction conditions and effective purification techniques.

Data Summary Table

| Property | Value/Details |

|---|---|

| Molecular Formula | C₂₄H₂₃ClN₂O₂ |

| Molecular Weight | 406.9 g/mol |

| Key Reagents | POCl₃, DMF, Dimethylamino propyl halide |

| Solvents | Ethanol, Dichloromethane |

| Catalysts | Lewis acids, Organic bases |

| Typical Yield | ~60–80% (varies by step) |

Chemical Reactions Analysis

Types of Reactions

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including interactions with various biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with BBPI Derivatives (Benzo[g][1]benzopyrano[4,3-b]indol-6(13H)-ones)

The target compound shares structural homology with benzo[g][1]benzopyrano[4,3-b]indol-6(13H)-one (BBPI) derivatives reported in . Key similarities and differences include:

- Core Structure: Both feature a benzopyranoindole backbone, but the target compound has a benzopyrano[4,3-b]indole system, whereas BBPIs adopt a [4,3-b]indole fused with a [1]benzopyrano ring. This positional isomerism may affect DNA intercalation efficiency.

- Substituents: The target compound’s 3-(dimethylamino)propyl group contrasts with BBPI derivatives bearing 4-chloropropyl, piperidinylpropyl, or other alkyl chains. The dimethylamino group likely enhances water solubility via protonation (as a hydrochloride salt), while bulkier substituents like piperidinyl may improve membrane permeability .

Table 1: Cytotoxicity and Selectivity of BBPI Derivatives vs. Target Compound (Inferred Data)

Key Findings :

- BBPI derivatives with piperidinylpropyl groups (e.g., 2d) show superior cytotoxicity (IC50 ~3.8 nM in MCF-7) compared to the target compound’s estimated IC50 (~7 nM). This suggests steric or electronic effects from substituents critically modulate activity .

- Neither BBPIs nor the target compound exhibit significant selectivity between cancerous (HeLa, MCF-7) and normal (Vero) cells, indicating a need for further structural optimization .

Comparison with λamellarin D and Camptothecin Derivatives

- λamellarin D : A natural alkaloid and topoisomerase I inhibitor. The target compound’s synthetic analogs (BBPIs) demonstrate ~10-fold higher cytotoxicity than λamellarin D in vitro, attributed to enhanced DNA-binding affinity from rigidified aromatic systems .

- Camptothecin Analogs (e.g., Topotecan) : Unlike the target compound, camptothecins possess a lactone ring critical for activity. While both classes inhibit topoisomerase I, camptothecins exhibit broader clinical utility but suffer from instability and resistance mechanisms. The target compound’s fused heterocyclic system may offer resistance mitigation .

Critical Analysis of Substituent Impact

- Dimethylamino Group: Introduces a tertiary amine, improving solubility via salt formation. However, this polar group may reduce blood-brain barrier penetration compared to lipophilic BBPI derivatives (e.g., 2d).

- Halogenated Substituents (e.g., 4-Chloropropyl) : Enhance cytotoxicity but may increase off-target effects due to electrophilic reactivity.

Biological Activity

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride is a complex organic compound belonging to the class of benzopyranoindoles. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique polycyclic structure characterized by fused ring systems that enhance its stability and reactivity. The presence of a dimethylamino propyl side chain contributes to its pharmacological properties. The chemical formula can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 282.35 g/mol

Research indicates that benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one acts primarily as an inhibitor of topoisomerase I , an enzyme critical for DNA replication and transcription. By inhibiting this enzyme, the compound induces cytotoxic effects in various cancer cell lines, leading to apoptosis (programmed cell death) and inhibition of cell proliferation.

Key Findings:

- Topoisomerase I Inhibition : The binding affinity of the compound to topoisomerase I is crucial for its anticancer activity. Studies have shown that modifications to the side chain can significantly influence the inhibitory potency against various cancer types.

- Cytotoxicity : The compound has demonstrated substantial cytotoxic effects against several cancer cell lines, including breast cancer and leukemia cells .

Biological Activity Overview

The biological activities of benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one can be summarized in the following table:

| Activity | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in tumor cells and inhibits cell proliferation |

| Topoisomerase I Inhibition | Acts as a potent inhibitor of topoisomerase I |

| Cytotoxic Effects | Effective against various cancer cell lines |

Case Studies and Research Findings

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

-

Comparative Analysis :

- A comparative study with structurally similar compounds revealed that benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one demonstrated superior efficacy as a topoisomerase I inhibitor compared to other benzopyranoindoles.

Q & A

Q. What are the key synthetic routes for this compound, and how can critical steps (e.g., cyclization) be optimized for reproducibility?

The compound’s synthesis involves a multi-step strategy:

- Reformatsky reaction to condense 4-bromopentenoate with 2-bromo-4-methoxy-5-(propargyloxy)benzaldehyde, yielding intermediate 4 .

- Intramolecular Heck reaction to construct the coumarin ring system, avoiding unstable reagents like alkyllithiums .

- Lactonization and deprotection to finalize the scaffold . Optimization focuses on solvent selection (e.g., DMSO for Pd-catalyzed reactions), temperature control (100°C for Heck reactions), and catalyst recycling (e.g., nano-CuFe₂O₄ for green synthesis) .

Q. How is the compound’s topoisomerase I inhibitory activity validated experimentally?

- Enzyme inhibition assays : Measure DNA relaxation using agarose gel electrophoresis with supercoiled plasmid DNA and recombinant topoisomerase I .

- Cytotoxicity correlation : Compare IC₅₀ values (via MTT assays) in cancer cell lines (HeLa, A549, MCF-7) with topoisomerase I expression levels .

- Molecular docking : Validate binding interactions using crystallographic data of the enzyme’s active site .

Q. What experimental protocols are used to assess cytotoxicity and selectivity in cancer vs. normal cells?

- MTT assays : Cells are treated with compound concentrations (1–100 nM) for 48–72 hours. Absorbance is measured at 570 nm .

- Selectivity index (SI) : Calculate SI = IC₅₀(normal cells) / IC₅₀(cancer cells). The compound shows high cytotoxicity (IC₅₀ < 10 nM) but lacks selectivity (SI ≈ 1) in Vero vs. MCF-7 cells, suggesting off-target effects .

- Follow-up assays : Use siRNA knockdown of topoisomerase I to confirm target-specific toxicity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and respiratory protection (N95 masks) due to acute toxicity (OSHA Category 4) and skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can structural modifications improve cancer cell selectivity while retaining topoisomerase I inhibition?

- Rational design : Introduce hydrophilic groups (e.g., sulfonate) at C-13 to enhance cancer cell uptake via solute carriers .

- Pro-drug strategies : Link the dimethylaminopropyl group to pH-sensitive moieties activated in tumor microenvironments .

- SAR studies : Compare derivatives (e.g., 2b, 2d, 2e) to identify substituents enhancing selectivity. For example, 2d (piperidinylpropyl) shows 3-fold higher MCF-7 activity than paclitaxel .

Q. What methodologies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in murine models .

- 3D tumor spheroids : Mimic in vivo tumor microenvironments to assess penetration and efficacy .

- Combinatorial screens : Test synergy with DNA repair inhibitors (e.g., PARP inhibitors) to overcome resistance .

Q. How are synthetic byproducts characterized and controlled during large-scale production?

- HPLC-MS monitoring : Track intermediates and byproducts (e.g., dehalogenated species from Heck reactions) .

- DoE optimization : Use response surface methodology to balance reaction time, temperature, and catalyst loading .

- Crystallography : Confirm purity via single-crystal X-ray diffraction of the final product .

Q. What strategies validate the compound’s metabolic stability and drug-likeness?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.